An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological context of 6,7-Dibromonaphthalene-2,3-dicarbonitrile. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.
Core Physicochemical Properties
6,7-Dibromonaphthalene-2,3-dicarbonitrile is a halogenated aromatic nitrile with the chemical formula C₁₂H₄Br₂N₂.[1][2] It is a solid, appearing as a white to amber powder or crystal.[3][4] This compound is of significant interest as a precursor in the synthesis of more complex molecules, particularly naphthalocyanines, which have applications in materials science and photodynamic therapy.[5]
Quantitative Data Summary
The key physicochemical properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₄Br₂N₂ | [1][2] |
| Molecular Weight | 335.98 g/mol | [1][2][5] |
| CAS Number | 74815-81-9 | [2][5] |
| Appearance | White to Amber powder/crystal | [3][4] |
| Boiling Point | 514.7 °C at 760 mmHg | |
| Flash Point | 265.1 °C | |
| Density | 1.97 g/cm³ | |
| Refractive Index | 1.744 | |
| Solubility | Soluble in organic solvents | [1] |
Spectral Data
The structural confirmation of 6,7-Dibromonaphthalene-2,3-dicarbonitrile relies on various spectroscopic techniques. While specific peak data can vary slightly based on the solvent and instrument used, the following provides an overview of the expected spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the naphthalene ring system. The exact chemical shifts and coupling patterns would be influenced by the deshielding effects of the bromine and nitrile substituents.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms of the naphthalene core and the two nitrile carbons. The quaternary carbons attached to the bromine and nitrile groups, as well as the other aromatic carbons, will have distinct chemical shifts. ChemicalBook and PubChem are resources where such spectral data may be found.[2][6]
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically found in the range of 2220-2260 cm⁻¹. Other bands will correspond to the C-Br stretching and the aromatic C-H and C=C vibrations. The spectrum can be obtained using a KBr wafer technique.[2]
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Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 336 g/mol ). A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key feature for identification. The NIST Mass Spectrometry Data Center is a potential source for this data.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of 6,7-Dibromonaphthalene-2,3-dicarbonitrile.
Synthesis of 6,7-Dibromonaphthalene-2,3-dicarbonitrile
The primary synthetic route to 6,7-Dibromonaphthalene-2,3-dicarbonitrile is through the electrophilic bromination of 2,3-dicyanonaphthalene.[1]
Materials:
-
2,3-Dicyanonaphthalene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Chloroform
-
Sodium metabisulfite solution (for quenching)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dicyanonaphthalene in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium metabisulfite to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude 6,7-Dibromonaphthalene-2,3-dicarbonitrile is typically purified by column chromatography.
Materials and Equipment:
-
Crude 6,7-Dibromonaphthalene-2,3-dicarbonitrile
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (or other suitable eluents)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified 6,7-Dibromonaphthalene-2,3-dicarbonitrile.
Logical and Experimental Workflows
The following diagrams illustrate key experimental and logical workflows related to 6,7-Dibromonaphthalene-2,3-dicarbonitrile.
Caption: Synthetic workflow for 6,7-Dibromonaphthalene-2,3-dicarbonitrile.
Caption: General workflow for the synthesis of substituted naphthalocyanines.
Biological Context and Applications
While 6,7-Dibromonaphthalene-2,3-dicarbonitrile itself is primarily a synthetic intermediate, its derivatives have been investigated for their potential biological activities.
Anticancer Potential of Derivatives
Derivatives of naphthalene, including those with bromo and cyano substitutions, have shown promise as anticancer agents. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[5] This process is often mediated through the intrinsic or mitochondrial pathway.
Although a specific signaling pathway for 6,7-Dibromonaphthalene-2,3-dicarbonitrile has not been elucidated, the general mitochondrial apoptosis pathway induced by related compounds can be outlined. This pathway involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are the executioners of apoptosis.[7]
Caption: Generalized mitochondrial apoptosis pathway induced by related compounds.
Other Applications
Due to its electron-withdrawing nitrile groups and reactive bromine atoms, 6,7-Dibromonaphthalene-2,3-dicarbonitrile is a versatile building block in organic synthesis. It is used in the creation of various organic electronic materials and specialty dyes.[1][5] The bromine atoms can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[5]
References
- 1. Buy 6,7-Dibromonaphthalene-2,3-dicarbonitrile | 74815-81-9 [smolecule.com]
- 2. 2,3-Dibromo-6,7-dicyanonaphthalene | C12H4Br2N2 | CID 630682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dibromo-6,7-dicyanonaphthalene | 74815-81-9 | TCI AMERICA [tcichemicals.com]
- 5. 6,7-Dibromonaphthalene-2,3-dicarbonitrile | 74815-81-9 | Benchchem [benchchem.com]
- 6. 2,3-DIBROMO-6,7-DICYANONAPHTHALENE(74815-81-9) 13C NMR spectrum [chemicalbook.com]
- 7. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
